1-(Chloromethyl)-4-phenoxybenzene
Overview
Description
1-(Chloromethyl)-4-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-phenoxybenzene can be synthesized through the chloromethylation of 4-phenoxybenzene. This process typically involves the reaction of 4-phenoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 5 to 10°C .
Industrial Production Methods: For industrial-scale production, the chloromethylation process can be optimized by using more efficient catalysts and reaction conditions. For example, the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane has been reported to yield high amounts of chloromethyl derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
1-(Chloromethyl)-4-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-phenoxybenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in organic synthesis . The phenoxy group also contributes to the compound’s stability and reactivity by providing electron-donating effects through resonance .
Comparison with Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar in structure but with a methoxy group instead of a phenoxy group.
1-(Chloromethyl)-4-nitrobenzene: Contains a nitro group, making it more reactive towards nucleophiles due to the electron-withdrawing nature of the nitro group.
Uniqueness: 1-(Chloromethyl)-4-phenoxybenzene is unique due to the presence of the phenoxy group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
1-(chloromethyl)-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATNZRYVIRYKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334524 | |
Record name | 1-(Chloromethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-92-3 | |
Record name | 1-(Chloromethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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